

using Fumaric Acid Monoethyl-d5 Ester as internal standard

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Compound of Interest

Compound Name: *Fumaric Acid Monoethyl-d5 Ester*

Cat. No.: *B13440970*

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Application Note: High-Sensitivity Quantitation of Monoethyl Fumarate (MEF) in Human Plasma Using **Fumaric Acid Monoethyl-d5 Ester**

Executive Summary

This application note details a robust protocol for the quantitation of Monoethyl Fumarate (MEF) in human plasma. MEF is a key active component in psoriasis therapeutics (e.g., Fumaderm®) and a metabolite of interest in polymer migration studies. Due to the rapid hydrolysis of fumarate esters by plasma esterases, accurate quantification requires rigorous sample stabilization.

This method utilizes **Fumaric Acid Monoethyl-d5 Ester** (MEF-d5) as the stable isotope-labeled internal standard (SIL-IS). The use of MEF-d5 is critical for correcting matrix-induced ion suppression and compensating for variability in extraction efficiency and ex vivo hydrolysis during sample processing.

Chemical Identity & Mechanism

Feature	Analyte (MEF)	Internal Standard (MEF-d5)
IUPAC Name	(E)-4-Ethoxy-4-oxobut-2-enoic acid	(E)-4-(Eptafluoroethoxy)-4-oxobut-2-enoic acid (d5-ethyl)
CAS Number	2459-05-4	1266398-64-4
Formula	C ₆ H ₈ O ₄	C ₆ H ₃ D ₅ O ₄
Mol.[1] Weight	144.13 g/mol	149.16 g/mol
Role	Active Metabolite / Target	Correction Reference

Mechanistic Insight: MEF contains a free carboxylic acid group and an ester linkage. The d5-label is located on the ethyl moiety. In negative electrospray ionization (ESI-), both molecules deprotonate to form [M-H]⁻ ions. The fragmentation pathway typically involves the loss of CO₂ (44 Da), retaining the ethyl group on the product ion. Therefore, the mass shift of +5 Da is preserved in the daughter ion, ensuring high selectivity.

Critical Control Points: Stability Strategy

The Challenge: Plasma esterases (carboxylesterases) rapidly hydrolyze MEF into Fumaric Acid. This degradation leads to underestimation of MEF concentration.

The Solution:

- **Temperature Control:** All processing must occur at 4°C (ice bath).
- **Chemical Inhibition:** Immediate acidification of plasma is required to denature esterases.
- **IS Addition:** MEF-d5 must be added during the extraction step (not into the stock plasma) to track extraction recovery, but it will not correct for degradation that happened before the IS was added. Therefore, sample collection integrity is paramount.

Experimental Workflow Visualization

The following diagram illustrates the critical path from sample collection to MS detection, highlighting the stabilization steps.



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Figure 1: Critical path workflow emphasizing the pre-analytical stabilization required to prevent ester hydrolysis.

Detailed Protocol

Reagents & Materials[2][3][4][5][6]

- Analyte: Monoethyl Fumarate Reference Standard (>99%).
- Internal Standard: **Fumaric Acid Monoethyl-d5 Ester** (>98% isotopic purity).
- Matrix: Drug-free human plasma (K2EDTA).
- Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Water.

Stock Solution Preparation

- MEF Stock (1.0 mg/mL): Dissolve MEF in ACN. Store at -20°C.
- MEF-d5 IS Stock (1.0 mg/mL): Dissolve MEF-d5 in ACN. Store at -20°C.
- Working IS Solution (500 ng/mL): Dilute IS Stock in 50% ACN/Water. Prepare fresh daily.

Sample Preparation (Protein Precipitation)

Rationale: Protein precipitation (PPT) is preferred over SPE for fumarates to minimize processing time and potential hydrolysis on SPE cartridges.

- Thawing: Thaw plasma samples on wet ice.
- Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.
- IS Spiking: Add 10 µL of Working IS Solution (MEF-d5). Vortex gently (5 sec).

- Precipitation: Add 200 μ L of ice-cold Acetonitrile containing 1% Formic Acid.
 - Note: The formic acid ensures the pH drops immediately, stopping esterase activity.
- Vortex: High speed for 1 minute.
- Centrifugation: 15,000 x g for 10 minutes at 4°C.
- Transfer: Transfer 150 μ L of supernatant to an autosampler vial.
- Dilution (Optional): If peak shape is poor due to high solvent strength, dilute 1:1 with 0.1% Formic Acid in Water.

LC-MS/MS Conditions

Chromatography (LC):

- System: UHPLC (e.g., Agilent 1290 / Waters UPLC).
- Column: C18 Reverse Phase (e.g., Waters HSS T3 or Phenomenex Kinetex C18), 2.1 x 50 mm, 1.8 μ m.
 - Why T3? High retention for polar organic acids.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.[\[2\]](#)[\[3\]](#)
- Flow Rate: 0.4 mL/min.
- Gradient:
 - 0.0 - 0.5 min: 5% B (Isocratic hold for polar retention)
 - 0.5 - 3.0 min: 5% -> 90% B
 - 3.0 - 4.0 min: 90% B (Wash)
 - 4.0 - 4.1 min: 90% -> 5% B

- 4.1 - 6.0 min: 5% B (Re-equilibration)

Mass Spectrometry (MS):

- Ionization: Negative Electrospray Ionization (ESI-).
- Source Temp: 450°C.
- Capillary Voltage: -2500 V.

MRM Transitions:

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (V)	Dwell Time (ms)
MEF	143.0 [M-H] ⁻	99.0 [M-CO ₂ -H] ⁻	12	50
MEF-d5 (IS)	148.0 [M-H] ⁻	104.0 [M-CO ₂ -H] ⁻	12	50

Method Validation Criteria (FDA/EMA Compliant)

To ensure the method is scientifically valid, the following parameters must be met:

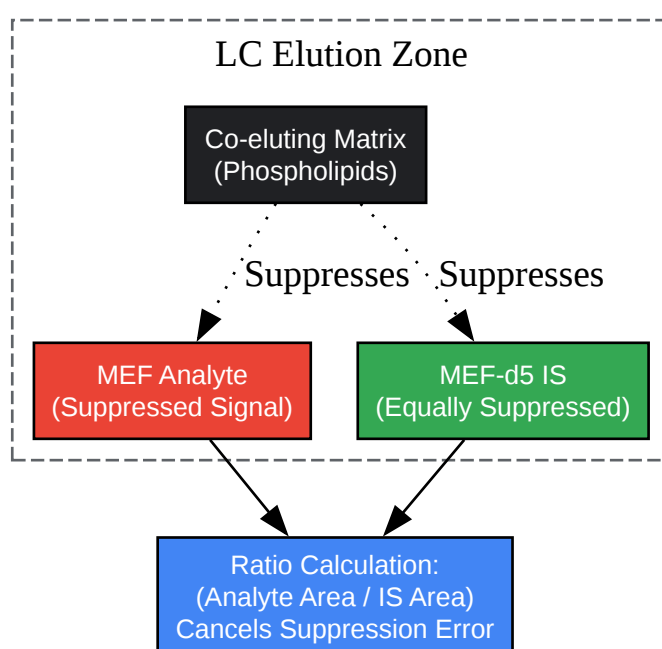
Parameter	Acceptance Criteria
Linearity	$r^2 > 0.995$ (Weighted $1/x^2$). Typical range: 5 – 2000 ng/mL.
Accuracy	±15% of nominal (±20% at LLOQ).
Precision (CV)	<15% (<20% at LLOQ).
IS Interference	Peak area in blank < 5% of IS area.
Matrix Effect	IS-normalized Matrix Factor (MF) between 0.85 and 1.15.
Stability	Benchtop stability (ice bath) > 4 hours; Freeze-thaw stability (3 cycles).

Troubleshooting & Optimization

Issue: IS Response Variability

If the MEF-d5 signal varies significantly between samples, it indicates "Ion Suppression" caused by phospholipids.

- Fix: Monitor the phospholipid transition (m/z 184 \rightarrow 184 in Positive mode, or specific negative transitions) to ensure they do not co-elute with MEF (RT \sim 1.5 - 2.0 min).
- Diagram: The diagram below shows how the IS corrects for this suppression.



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Figure 2: Mechanism of Internal Standard Normalization. Since MEF-d5 co-elutes perfectly with MEF, any matrix suppression affects both equally, making the ratio robust.

Issue: MEF Peak Tailing

Carboxylic acids often interact with residual silanols on the column.

- Fix: Ensure the mobile phase pH is acidic (pH \sim 2.5 with 0.1% Formic Acid) to keep the acid protonated during the run, or use a column specifically designed for organic acids (e.g.,

Waters HSS T3).

References

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